Product packaging for 2-Phenyloctan-4-one(Cat. No.:CAS No. 51134-69-1)

2-Phenyloctan-4-one

Cat. No.: B14670169
CAS No.: 51134-69-1
M. Wt: 204.31 g/mol
InChI Key: VWXKJZHOMJUMOA-UHFFFAOYSA-N
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Description

2-Phenyloctan-4-one is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is a ketone featuring an octane chain with a phenyl substituent. It is closely related to the structural isomer rac-4-phenyloctan-2-one (CAS 35583-33-6) . As a member of the phenyl-substituted alkanone family, which includes compounds like octanophenone, it is primarily utilized as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Compounds of this class are typically soluble in common organic solvents such as ethanol, acetone, and toluene, but are insoluble in water . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B14670169 2-Phenyloctan-4-one CAS No. 51134-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51134-69-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-phenyloctan-4-one

InChI

InChI=1S/C14H20O/c1-3-4-10-14(15)11-12(2)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3

InChI Key

VWXKJZHOMJUMOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(C)C1=CC=CC=C1

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Phenyloctan 4 One and Analogues

Strategies for Carbon-Carbon Bond Formation in Ketone Synthesis

The formation of the carbon skeleton of ketones like 2-phenyloctan-4-one relies on robust and versatile C-C bond-forming reactions. Key strategies include the alkylation of enolates, condensation reactions of carbonyl compounds, and the use of organometallic reagents.

Alkylation Reactions

Alkylation of ketone enolates is a fundamental method for constructing carbon-carbon bonds at the α-position of a carbonyl group. rsc.org This approach is highly relevant for the synthesis of this compound. The process involves the deprotonation of a ketone to form a nucleophilic enolate, which then displaces a halide from an alkyl halide in an SN2 reaction. rsc.org

A plausible route to this compound involves the alkylation of benzyl (B1604629) methyl ketone (phenylacetone). The methylene (B1212753) protons adjacent to both the phenyl group and the carbonyl are activated, facilitating enolate formation. google.com Treatment of benzyl methyl ketone with a base, followed by reaction with a butyl halide (e.g., 1-bromobutane), would yield the target molecule. Phase-transfer catalysis has been shown to be effective for such alkylations, providing good yields under mild conditions. researchgate.netrsc.org

Another powerful method is the acetoacetic ester synthesis , which allows for the preparation of α-substituted ketones from alkyl halides. libretexts.org This synthesis starts with ethyl acetoacetate, whose α-protons are readily removed by a standard base like sodium ethoxide. libretexts.org For this compound, a sequential dialkylation could be employed. First, the acetoacetic ester enolate is reacted with a benzyl halide. A second deprotonation followed by alkylation with a propyl halide would furnish a dialkylated intermediate. Subsequent hydrolysis and thermal decarboxylation would yield the desired this compound. organicchemistrytutor.commasterorganicchemistry.com The advantage of this method is the use of mild alkoxide bases and the avoidance of regioselectivity issues that can arise with unsymmetrical ketones. masterorganicchemistry.com

Table 1: Alkylation Strategies for Ketone Synthesis

Method Starting Materials Reagents Product Type Ref.

Condensation and Addition Reactions

Condensation and addition reactions are cornerstones of carbonyl chemistry, providing powerful tools for C-C bond formation. Aldol (B89426) condensation and Michael addition pathways are particularly pertinent for assembling the framework of this compound and its analogues.

The aldol condensation is a reaction where an enolate reacts with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. wikipedia.org For the synthesis of a γ-phenyl ketone like this compound, a crossed aldol condensation is required, which involves two different carbonyl partners. nih.gov

A potential route involves the base-catalyzed condensation of phenylacetaldehyde (B1677652) with pentan-2-one. In this reaction, pentan-2-one would form the enolate and act as the nucleophile, attacking the carbonyl of phenylacetaldehyde. The resulting β-hydroxy ketone could then be dehydrated to form 2-phenyl-oct-1-en-4-one. Subsequent catalytic hydrogenation would reduce the carbon-carbon double bond to afford this compound. A key challenge in crossed aldol reactions is controlling selectivity to avoid a mixture of products, which is often managed by using a substrate without α-hydrogens or by the slow addition of one reactant. nih.gov

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.org This reaction is highly effective for forming 1,5-dicarbonyl compounds or, in this context, γ-phenyl ketones. researchgate.net

One synthetic strategy for this compound is the reaction of a lithium diphenylcuprate (a Gilman reagent) with an appropriate α,β-unsaturated ketone, such as oct-1-en-3-one. The cuprate (B13416276) would deliver a phenyl group to the β-carbon of the enone, forming the desired product after workup. Alternatively, a butylcuprate could be added to 4-phenylbut-3-en-2-one. The use of organocuprates is favored for 1,4-addition over more reactive organolithium or Grignard reagents, which tend to undergo 1,2-addition directly to the carbonyl carbon. chemistrysteps.com The conjugate addition of various carbon nucleophiles, including indoles and malonates, to enones is a well-established method for creating new carbon-carbon bonds. organic-chemistry.orgscirp.org

Table 2: Condensation and Addition Reactions for Ketone Synthesis

Reaction Type Proposed Reactants Key Intermediate/Product Ref.
Aldol Condensation Phenylacetaldehyde, Pentan-2-one 2-Phenyl-oct-1-en-4-one nih.gov
Michael Addition Oct-1-en-3-one, Lithium diphenylcuprate This compound acs.orgresearchgate.net

Enantioselective Synthesis Approaches to Chiral Ketones

Since this compound possesses a stereocenter at the C2 position, its synthesis in an enantiomerically pure form requires asymmetric methodologies. Significant progress has been made in the catalytic enantioselective synthesis of chiral ketones, including γ-chiral ketones. brandeis.edunih.gov

Asymmetric alkylation of ketone enolates is a direct approach to creating chiral centers α to a carbonyl group. While challenging for acyclic ketones, methods have been developed using chiral catalysts or auxiliaries. nih.govnih.govosti.gov For example, palladium-catalyzed asymmetric allylic alkylation of acyclic ketone enolates has been reported with high enantioselectivity. researchgate.netnih.gov A similar strategy could potentially be adapted for the introduction of the butyl group onto a phenylethyl ketone precursor using a chiral ligand to control the stereochemical outcome.

Enantioselective Michael additions represent another powerful strategy. researchgate.net Chiral organocatalysts, such as those derived from cinchona alkaloids or squaramides, can facilitate the highly enantioselective addition of nucleophiles to enones. nih.govacs.orgmdpi.com The synthesis of chiral γ-amino ketones has been achieved through the umpolung reaction of imines with enones under phase-transfer catalysis, demonstrating a method for creating γ-chiral centers with high enantiomeric excess. acs.orgbrandeis.edunih.gov A similar organocatalytic approach could be envisioned for the addition of a phenyl-containing nucleophile to an unsaturated octenone. Metal-based chiral catalysts, including strontium and rhodium complexes, have also proven effective in promoting asymmetric Michael additions. organic-chemistry.orgorganic-chemistry.org

Enantioselective aldol reactions can also be used to set the stereochemistry. buchler-gmbh.comnih.gov These reactions, often catalyzed by chiral phosphine (B1218219) oxides or cinchona alkaloids, can unite two carbonyl compounds to form a β-hydroxy ketone with high diastereo- and enantioselectivity. buchler-gmbh.comnih.govresearchgate.net For a precursor to this compound, an asymmetric aldol reaction between an enolate and an aldehyde could establish the chiral center, which would be retained through subsequent dehydration and reduction steps.

Table 4: Enantioselective Synthesis Strategies for Chiral Ketones

Strategy Catalytic System Example Key Transformation Typical Enantioselectivity Ref.
Asymmetric Alkylation Pd / Chiral Ligand Asymmetric allylation of acyclic ketone enolates High ee researchgate.netnih.gov
Asymmetric Michael Addition Chiral Squaramide or Cinchona Alkaloid Conjugate addition to enones 85-98% ee acs.orgmdpi.com
Asymmetric Aldol Reaction Chiral Phosphine Oxide or Cinchona Alkaloid Direct, stereoselective C-C bond formation High ee and de buchler-gmbh.comnih.gov

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalytic systems and metal-catalyzed reactions have proven effective in this regard.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant area of research in asymmetric synthesis. mdpi.com These catalysts offer several advantages, including being metal-free, less sensitive to air and moisture, and often readily available. For the synthesis of γ-nitro ketones, which are valuable precursors to compounds like this compound, bifunctional organocatalysts bearing both a thiourea (B124793) moiety and a primary amine group have been shown to be effective. rsc.org For instance, the addition of ketones to nitroolefins can be catalyzed by such systems to produce γ-nitro ketones in good to high yields and enantioselectivities. rsc.org

Proline-derived organocatalysts are also widely used. For example, in the asymmetric aldol reaction between acetone (B3395972) and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one, a related γ-aryl ketone, a proline-based catalyst can achieve high yields and enantiomeric excess. researchgate.net The design of these catalysts, often based on molecular recognition principles, allows for excellent stereocontrol. acs.org Cinchona-derived organocatalysts have also been successfully employed in enantioselective reactions. mdpi.com

Table 1: Examples of Organocatalytic Systems in the Synthesis of Ketone Analogues

Catalyst Type Reactants Product Type Yield Enantiomeric Excess (ee) Reference
Bifunctional amine-thiourea Acetone and aromatic nitroolefins γ-nitro ketones 85.5–93% 84–92% rsc.org
Proline-derived Acetone and benzaldehyde (R)-4-hydroxy-4-phenylbutan-2-one 95% 91% researchgate.net
Proline and aminopyridine derivative Acetone and α-keto acids Aldol adducts - up to 98% acs.org

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, offering high efficiency and selectivity. Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to α,β-unsaturated ketones is a well-established method for creating chiral centers. thieme-connect.comresearchgate.net This reaction, often utilizing chiral phosphine ligands like BINAP, can produce 3-substituted ketones with high enantioselectivity. thieme-connect.com The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve excellent results for both cyclic and linear enones. thieme-connect.comresearchgate.net

Palladium-catalyzed reactions have also been developed for the site-selective arylation of ketones. polyu.edu.hk By carefully selecting the phosphine ligand, it is possible to control whether the α- or γ-position of an α,β-unsaturated ketone is arylated. polyu.edu.hk For instance, indolyl phosphine ligands have been found to be effective for the γ-arylation of enones. polyu.edu.hk Furthermore, Pd(II)-catalyzed γ-C(sp3)−H (hetero)arylation of aliphatic ketones using transient directing groups represents an innovative approach to functionalize ketones at a remote position. nih.gov

Table 2: Metal-Catalyzed Asymmetric Synthesis of Ketone Analogues | Metal Catalyst/Ligand | Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference | | --- | --- | --- | --- | --- | --- | | Rhodium/BINAP | 1,4-addition | Phenylboronic acid and cyclic enone | 3-Phenyl-substituted ketone | High | >90% | thieme-connect.com | | Palladium/Indolyl phosphine | γ-arylation | Aryl halides and α,β-unsaturated ketones | γ-Aryl ketones | Good | - | polyu.edu.hk | | Rhodium(I)/iPr-Duphos | [4+2] cycloaddition | 2-alkylenecyclobutanols and cyclic enones | trans-Bicyclic compounds | - | High | rsc.org |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguwindsor.ca After the desired transformation, the auxiliary is removed, yielding the enantiomerically pure product. uwindsor.ca

One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. sfu.cablogspot.com These auxiliaries, derived from amino alcohols, can be acylated and then subjected to enolate formation and alkylation. uwindsor.ca The bulky auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective alkylation. uwindsor.ca The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be further transformed into a ketone like this compound.

Another common chiral auxiliary is pseudoephedrine, which can be converted to the corresponding amide. wikipedia.org Deprotonation and subsequent reaction with an electrophile proceed with high diastereoselectivity, controlled by the stereocenters of the auxiliary. wikipedia.org For the asymmetric alkylation of ketones, hydrazones derived from (S)-(-)- or (R)-(+)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP) are frequently employed. blogspot.com

Biocatalytic Transformations for Enantiopure Products

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. harvard.eduresearchgate.net Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. researchgate.net

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly useful for the asymmetric reduction of prochiral ketones to chiral alcohols. harvard.edursc.org These enzymes often require a cofactor, such as NADH or NADPH, which must be regenerated in situ for the process to be economically viable. rsc.orgunipd.it This can be achieved by using a co-substrate, like isopropanol, or a second enzyme system, such as glucose/glucose dehydrogenase. rsc.org

The use of isolated enzymes is often preferred over whole-cell systems to avoid side reactions and simplify product purification. harvard.eduresearchgate.net A wide variety of ketones can be reduced with high enantioselectivity using commercially available ADHs from organisms like yeast, horse liver, and Thermoanaerobium brockii. harvard.eduresearchgate.net The substrate scope of these enzymes can be broad, and by selecting the appropriate enzyme, it is often possible to obtain either enantiomer of the desired alcohol. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. For instance, in the oxidation of alcohols to ketones, the choice of oxidant and the amount of additives can significantly impact the conversion rate. thieme-connect.com

In metal-catalyzed reactions, the nature of the ligand and the base can be critical. For the cobalt-catalyzed synthesis of γ-diketones, screening different bases revealed that DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) provided a significantly higher yield compared to other bases like benzimidazole. acs.org Similarly, in the electrochemical homocoupling of secondary alcohols, the addition of imidazole (B134444) was found to improve the product yield. beilstein-journals.org

The stoichiometry of the reactants can also be a key factor. In the synthesis of diaryl and aryl alkyl ketones from acyl hydrazides, increasing the equivalents of the Grignard reagent led to a higher conversion and an excellent yield of the ketone product. rsc.org

Table 3: Optimization of Reaction Conditions for Ketone Synthesis

Reaction Type Key Parameter Optimized Effect on Outcome Reference
Oxidation of α-trifluoromethyl alcohols Pyridine loading and reaction time Increased conversion to near quantitative thieme-connect.com
Cobalt-catalyzed synthesis of γ-diketones Base DBU significantly improved yield over benzimidazole acs.org
Electrochemical homocoupling of sec-alcohols Additive Imidazole improved product yield beilstein-journals.org
Synthesis of ketones from acyl hydrazides Equivalents of Grignard reagent Increased conversion and yield rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the synthesis of this compound and its analogues, several strategies can be employed to make the process more environmentally friendly.

One approach is the use of greener solvents. For example, cyclopentyl methyl ether (CPME) has been identified as an emerging green solvent for the synthesis of β-nitro ketones. rsc.org Glycerol has also been explored as a sustainable solvent for various reactions, including hydrogenation, where it can also help in stabilizing and recycling the catalyst. unina.it The development of solvent-free reaction conditions, such as those using mechanochemistry (ball milling), represents a significant advance in green synthesis. rsc.orgmdpi.com

Biocatalysis is inherently a green technology, as enzymes operate under mild aqueous conditions and are biodegradable. scielo.br The use of enzymes can reduce the need for heavy metal catalysts and harsh reagents. researchgate.net

Another key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of catalytic reactions, which use only a small amount of a catalyst that can be recycled, is a major contributor to improving atom economy. polyu.edu.hk The use of supported catalysts can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.org

Iii. Chemical Reactivity and Derivatization of 2 Phenyloctan 4 One

Fundamental Reaction Pathways of Aliphatic Ketones

The chemical behavior of aliphatic ketones such as 2-phenyloctan-4-one is largely dictated by the functionality of the carbonyl group (C=O). The significant difference in electronegativity between the carbon and oxygen atoms results in a polarized bond, conferring a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. ksu.edu.sa This polarization renders the carbonyl carbon an electrophilic center, making it susceptible to attack by nucleophiles. fiveable.me Nucleophilic addition reactions are therefore a cornerstone of ketone reactivity. fiveable.me

Furthermore, the hydrogen atoms located on the carbons adjacent to the carbonyl group, known as alpha-hydrogens, exhibit notable acidity. fiveable.me This increased acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. fiveable.memasterorganicchemistry.com The formation of enol or enolate intermediates opens up a second major class of reactions known as alpha-substitution reactions, where an alpha-hydrogen is replaced by an electrophile. wikipedia.orgmsu.edu

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. fiveable.me The general mechanism involves a two-step process. fiveable.melibretexts.org Initially, the nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³ and breaking the carbon-oxygen pi bond. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate. fiveable.melibretexts.org In the second step, the negatively charged oxygen of the alkoxide is protonated by an acid or solvent, yielding an alcohol as the final product. fiveable.me Ketones are generally less reactive in nucleophilic additions than aldehydes, a difference attributed to greater steric hindrance from the two alkyl groups attached to the carbonyl carbon and the electron-donating nature of these groups, which slightly reduces the electrophilicity of the carbonyl carbon. libretexts.org

The reduction of a ketone to a secondary alcohol is a classic example of nucleophilic addition, where the effective nucleophile is a hydride ion (H⁻). youtube.comlibretexts.org This transformation can be readily achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

The reduction of this compound yields 2-phenyloctan-4-ol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated during an aqueous or acidic workup step to give the final secondary alcohol product. libretexts.orglibretexts.org

While both NaBH₄ and LiAlH₄ are effective for reducing ketones, they differ in reactivity. libretexts.orgchemguide.co.uk LiAlH₄ is a significantly more powerful reducing agent and reacts violently with protic solvents like water and alcohols; therefore, reactions involving this reagent must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step. chemguide.co.uk NaBH₄ is a milder and more selective reagent that can be used in protic solvents, including alcohols and even water. libretexts.orgchemguide.co.uk

Table 1: Reduction of this compound to 2-Phenyloctan-4-ol
ReactantReagent(s)SolventProduct
This compound1. Sodium borohydride (NaBH₄) 2. H₂O or mild acidMethanol (B129727), Ethanol2-Phenyloctan-4-ol
This compound1. Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ (workup)Diethyl ether, THF (anhydrous)2-Phenyloctan-4-ol

Reactions of ketones with carbon-based nucleophiles are fundamental in organic synthesis for the formation of new carbon-carbon bonds. Potent carbon nucleophiles, such as those found in organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the carbonyl group of this compound. The reaction mechanism is analogous to that of hydride reduction: the carbanionic portion of the organometallic reagent attacks the electrophilic carbonyl carbon, generating a tetrahedral magnesium or lithium alkoxide intermediate. youtube.com Subsequent protonation in a workup step yields a tertiary alcohol.

Another important reaction involves the addition of a cyanide ion (CN⁻), typically from a source like hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form a cyanohydrin. byjus.com The cyanide ion attacks the carbonyl carbon, and the resulting alkoxide is protonated to yield a product containing both a hydroxyl and a nitrile group on the same carbon. byjus.com

Table 2: Reactions of this compound with Carbon Nucleophiles
ReactantReagent(s)IntermediateFinal ProductProduct Type
This compound1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ (workup)Magnesium alkoxide4-Methyl-2-phenyloctan-4-olTertiary Alcohol
This compound1. Butyllithium (CH₃CH₂CH₂CH₂Li) 2. H₃O⁺ (workup)Lithium alkoxide4-Butyl-2-phenyloctan-4-olTertiary Alcohol
This compoundHydrogen cyanide (HCN) / Base catalystAlkoxide4-Cyano-4-hydroxy-2-phenyloctaneCyanohydrin

The second major mode of reactivity for this compound involves reactions at the alpha-carbons (the C-3 and C-5 positions). This reactivity stems from the acidity of the alpha-hydrogens, which can be removed by a base to form a nucleophilic enolate ion. fiveable.mewikipedia.org The enolate can then react with various electrophiles, resulting in the substitution of an alpha-hydrogen. wikipedia.org

Ketones possessing alpha-hydrogens exist in equilibrium with their corresponding enol tautomers. libretexts.org This process, known as keto-enol tautomerism, involves the interconversion of the keto form (containing the C=O double bond) and the enol form (containing a C=C double bond and a hydroxyl group). msu.edulibretexts.org This equilibrium is typically catalyzed by either acid or base. msu.edupearson.com While the keto form is generally more stable and predominates at equilibrium, the enol form is a reactive intermediate. libretexts.org

Under basic conditions, the abstraction of an alpha-proton by a base generates an enolate ion. masterorganicchemistry.comlibretexts.org The enolate is a resonance-stabilized anion, with the negative charge delocalized between the alpha-carbon and the oxygen atom. fiveable.melibretexts.org Although the major resonance contributor has the negative charge on the more electronegative oxygen atom, enolates typically react with electrophiles at the alpha-carbon, demonstrating their potent carbon nucleophilicity. masterorganicchemistry.com

For complete and irreversible formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like THF is often used. libretexts.org Weaker bases, such as sodium hydroxide (B78521) or sodium ethoxide, establish an equilibrium with only a small concentration of the enolate present. msu.edu Since this compound is an unsymmetrical ketone, deprotonation can occur at either the C-3 or C-5 position, potentially leading to two different enolate isomers.

The halogenation of ketones at the alpha-position is a common and illustrative alpha-substitution reaction. wikipedia.org This reaction can be performed under either acidic or basic conditions, proceeding through different mechanisms to give distinct outcomes. msu.edu

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone is converted to its enol tautomer. wikipedia.orgpearson.com The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂, Cl₂, or I₂). wikipedia.org A subsequent deprotonation of the intermediate yields the alpha-halogenated ketone and regenerates the acid catalyst. This process is generally well-controlled and typically results in the substitution of a single alpha-hydrogen at the more substituted alpha-carbon. msu.edu

Base-Promoted Halogenation : Under basic conditions, the reaction proceeds via the enolate intermediate. msu.edu The nucleophilic enolate rapidly attacks the halogen. This reaction is often difficult to stop at monosubstitution because the newly introduced electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens on the same carbon. msu.edu This facilitates further deprotonation and subsequent halogenation, often leading to polyhalogenated products. msu.edu

Table 3: Alpha-Halogenation of this compound
ReactantConditionsKey IntermediateMajor Product(s)
This compoundBr₂, Acetic Acid (CH₃COOH)Enol3-Bromo-2-phenyloctan-4-one
This compoundCl₂, H₃O⁺Enol3-Chloro-2-phenyloctan-4-one
This compoundBr₂ (excess), NaOH (aq)Enolate3,3-Dibromo-2-phenyloctan-4-one

Alpha-Substitution Reactions

Reactions Involving the Phenyl Substituent

The phenyl group in this compound is analogous to other alkyl-substituted benzenes, making it susceptible to reactions that target the aromatic ring.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring dictates the rate and regioselectivity of the reaction. The sec-octan-4-one group attached to the benzene (B151609) ring is an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing. libretexts.orglibretexts.orgmsu.edu This is due to their electron-donating inductive effect, which enriches the electron density of the aromatic ring and stabilizes the carbocation intermediates (sigma complexes) formed during the reaction, particularly when the positive charge is on the carbon bearing the substituent. organicchemistrytutor.com

Therefore, electrophilic attack on this compound is expected to occur preferentially at the ortho (C2 and C6) and para (C4) positions of the phenyl ring. The reaction is also anticipated to proceed faster than the same reaction with unsubstituted benzene. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Reaction TypeTypical ReagentsElectrophile (E+)Predicted Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)2-(2-Nitrophenyl)octan-4-one and 2-(4-Nitrophenyl)octan-4-one
BrominationBr₂, FeBr₃Br⁺2-(2-Bromophenyl)octan-4-one and 2-(4-Bromophenyl)octan-4-one
SulfonationFuming H₂SO₄SO₃2-(Phenyl-2-sulfonic acid)octan-4-one and 2-(Phenyl-4-sulfonic acid)octan-4-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺ (Acylium ion)2-(4-Acetylphenyl)octan-4-one (para product often preferred due to sterics)

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For these reactions to occur on the phenyl ring of this compound, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved via electrophilic halogenation as described in the previous section, yielding, for example, 2-(4-bromophenyl)octan-4-one. This halogenated derivative can then serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions. nih.gov

For instance, in a Suzuki coupling, the aryl bromide would react with an organoboron compound. A Heck reaction would couple the aryl bromide with an alkene, and a Sonogashira coupling would involve a terminal alkyne. These reactions provide a versatile platform for elaborating the structure of this compound, attaching a wide range of organic fragments to the phenyl ring.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-C BondPotential Product Example (from 4-bromo derivative)
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, base (e.g., Na₂CO₃)Aryl-Aryl2-(Biphenyl-4-yl)octan-4-one
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, base (e.g., Et₃N)Aryl-Vinyl2-(4-Styrylphenyl)octan-4-one
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Aryl-Alkynyl2-(4-(Phenylethynyl)phenyl)octan-4-one
Negishi CouplingOrganozinc reagent (R-ZnX)Pd(PPh₃)₄ or Ni catalystAryl-Alkyl/Aryl2-(4-Alkylphenyl)octan-4-one

Formation of Advanced Derivatives for Research Applications

The ketone carbonyl group is a key site for derivatization, allowing for the introduction of new functionalities and the synthesis of advanced compounds for further study.

A primary method for converting ketones into amines is reductive amination . wikipedia.orgorgoreview.com This process involves the reaction of the ketone with ammonia, a primary amine, or a secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemistrysteps.comlibretexts.orglibretexts.org The reaction is typically carried out in a single pot under mildly acidic conditions, which are necessary to catalyze the dehydration step to form the imine intermediate. youtube.com

A key advantage of this method is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the starting ketone. chemistrysteps.commasterorganicchemistry.com This selectivity prevents the premature reduction of the ketone to an alcohol. organicchemistrytutor.com Depending on the nitrogen source used, primary, secondary, or tertiary amines can be synthesized from this compound.

Nitrogen SourceIntermediateReducing Agent (Typical)Product ClassSpecific Product from this compound
Ammonia (NH₃)ImineH₂, Ni or NaBH₃CNPrimary Amine2-Phenyloctan-4-amine
Primary Amine (R-NH₂)Iminium ion (from substituted imine)NaBH₃CN or NaBH(OAc)₃Secondary AmineN-Alkyl-2-phenyloctan-4-amine
Secondary Amine (R₂NH)Iminium ion (from enamine)NaBH₃CN or NaBH(OAc)₃Tertiary AmineN,N-Dialkyl-2-phenyloctan-4-amine

While ketones are generally resistant to oxidation compared to aldehydes, they can be converted to esters through the Baeyer-Villiger oxidation . jove.comlibretexts.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which results in the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. chemistrysteps.comyoutube.com

The reaction is regioselective, with the oxygen atom preferentially inserting on the side of the more highly substituted carbon. libretexts.org The migratory aptitude of various groups generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org In this compound, the carbonyl is flanked by a propyl group (a primary alkyl group) and a 1-phenylpropyl group (a secondary alkyl group). Based on the established migratory aptitude, the secondary 1-phenylpropyl group is expected to migrate preferentially, leading to the formation of 1-phenylpropyl pentanoate as the major product. The resulting ester can be subsequently hydrolyzed under acidic or basic conditions to yield a carboxylic acid (pentanoic acid) and an alcohol (1-phenylpropan-1-ol).

ReactionReagentMigrating Group (Predicted)Predicted Major Product (Ester)
Baeyer-Villiger OxidationmCPBA or other peroxyacid1-Phenylpropyl (Secondary alkyl) - Major Pathway 1-Phenylpropyl pentanoate
Propyl (Primary alkyl) - Minor Pathway Propyl 2-phenylbutanoate

Kinetic and Mechanistic Investigations of this compound Reactions

Reductive Amination: This is a multi-step process where the kinetics can be complex and pH-dependent. The initial formation of a hemiaminal is typically fast and reversible. The subsequent acid-catalyzed dehydration to form the imine (or iminium ion) is often the rate-limiting step. At very low pH, the amine nucleophile is excessively protonated and non-nucleophilic, slowing the reaction. At high pH, there is insufficient acid to catalyze the dehydration step. Therefore, the reaction rate is typically optimal under weakly acidic conditions (pH 4-6). youtube.com The final reduction of the imine/iminium ion by the hydride reagent is generally fast.

Baeyer-Villiger Oxidation: The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate, often called the Criegee intermediate. The subsequent step involves the concerted migration of one of the alkyl groups to the adjacent oxygen atom with the simultaneous cleavage of the weak O-O bond. This migration step is generally considered the rate-determining step of the reaction. The rate is influenced by the migratory aptitude of the groups attached to the carbonyl, as groups better able to stabilize a partial positive charge in the transition state migrate more rapidly.

Reaction ClassKey Mechanistic FeatureTypical Rate-Determining StepFactors Influencing Rate
Electrophilic Aromatic SubstitutionFormation of a resonance-stabilized sigma complexAttack of the aromatic ring on the electrophile- Nature of substituent (activating/deactivating)
  • Strength of the electrophile
  • Reductive AminationFormation of an imine/iminium ion intermediateAcid-catalyzed dehydration of the hemiaminal- pH of the reaction medium
  • Steric hindrance of ketone and amine
  • Baeyer-Villiger OxidationRearrangement via a Criegee intermediateMigration of an alkyl/aryl group- Migratory aptitude of the substituents
  • Strength of the peroxyacid
  • Iv. Spectroscopic Characterization and Structural Elucidation of 2 Phenyloctan 4 One

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

    NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

    Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

    In the ¹H NMR spectrum of 2-phenyloctan-4-one, each unique proton or set of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

    Based on the structure—CH₃-CH(C₆H₅)-CH₂-C(=O)-CH₂-CH₂-CH₂-CH₃—the following proton signals are predicted:

    Aromatic Protons (C₆H₅): The five protons on the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm.

    Methine Proton (C₂-H): The single proton on the carbon adjacent to the phenyl group would be deshielded and is predicted to resonate as a multiplet around δ 3.1-3.4 ppm.

    Methylene (B1212753) Protons (C₃-H₂): The two protons adjacent to both the chiral center and the carbonyl group would appear as a multiplet around δ 2.7-2.9 ppm.

    Methylene Protons (C₅-H₂): The protons on the other side of the carbonyl group are expected to be a triplet around δ 2.4-2.6 ppm.

    Alkyl Methylene Protons (C₆-H₂ and C₇-H₂): These protons in the n-butyl fragment would appear as multiplets in the standard aliphatic region, likely between δ 1.2-1.7 ppm.

    Methyl Protons (C₁-H₃): The methyl group at the C-2 position would show up as a doublet around δ 1.2-1.4 ppm due to coupling with the C₂-H proton.

    Terminal Methyl Protons (C₈-H₃): The terminal methyl group of the butyl chain is predicted to be a triplet around δ 0.9 ppm.

    Predicted ¹H NMR Data for this compound

    Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
    C₈-H₃ ~0.9 Triplet (t)
    C₁-H₃ ~1.2-1.4 Doublet (d)
    C₆-H₂, C₇-H₂ ~1.2-1.7 Multiplet (m)
    C₅-H₂ ~2.4-2.6 Triplet (t)
    C₃-H₂ ~2.7-2.9 Multiplet (m)
    C₂-H ~3.1-3.4 Multiplet (m)

    Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

    The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional type and electronic environment.

    For this compound, the predicted ¹³C NMR spectrum would feature:

    Carbonyl Carbon (C₄): The ketone carbonyl carbon is the most deshielded and is expected to appear at approximately δ 210-212 ppm.

    Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring would produce signals in the δ 126-145 ppm region. The ipso-carbon (attached to the alkyl chain) would be around δ 143-145 ppm, with the other aromatic carbons appearing between δ 126-129 ppm.

    Aliphatic Carbons: The remaining eight carbons in the alkyl chain would have signals in the upfield region (δ 14-55 ppm), with those closer to the electron-withdrawing phenyl and carbonyl groups appearing at lower field.

    Predicted ¹³C NMR Data for this compound

    Carbon Atom Predicted Chemical Shift (δ, ppm)
    C₈ ~13.9
    C₁ ~21.5
    C₇ ~22.5
    C₆ ~26.0
    C₅ ~42.8
    C₂ ~49.5
    C₃ ~51.0
    C₆H₅ (ortho, meta, para) ~126.5, ~128.5, ~127.0
    C₆H₅ (ipso) ~144.0

    Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

    Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. nist.govhmdb.ca

    COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8, confirming the sequence of the aliphatic chains.

    HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

    HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental for connecting the different spin systems. Key correlations would include the protons on C-3 showing a correlation to the carbonyl carbon (C-4), and the protons on C-5 also correlating to C-4, confirming the ketone's position. The proton at C-2 would show correlations to the ipso- and ortho-carbons of the phenyl ring.

    Vibrational Spectroscopy for Functional Group Identification

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb or scatter light at characteristic frequencies, making this a powerful method for functional group identification.

    Infrared (IR) Spectroscopy

    IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

    Predicted IR Absorption Bands for this compound

    Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
    Aromatic C-H Stretch ~3030 - 3085 Medium-Weak
    Aliphatic C-H Stretch ~2870 - 2960 Strong
    Ketone C=O Stretch ~1715 Strong, Sharp
    Aromatic C=C Stretch ~1600, ~1495, ~1450 Medium-Weak

    The most prominent feature would be a strong, sharp absorption band around 1715 cm⁻¹, characteristic of an aliphatic ketone carbonyl (C=O) stretch. nist.gov Other key signals include C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and aliphatic protons (below 3000 cm⁻¹), as well as characteristic C=C stretching bands for the phenyl ring. chegg.com

    Raman Spectroscopy

    Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

    For this compound, the Raman spectrum would clearly show:

    Aromatic Ring Vibrations: A strong, sharp "ring breathing" mode for the monosubstituted phenyl ring is expected around 1000 cm⁻¹. The aromatic C=C stretch would also be prominent near 1600 cm⁻¹. researchgate.net

    C-H Stretching: Strong signals in the 2800-3100 cm⁻¹ region corresponding to both aliphatic and aromatic C-H stretches would be visible.

    Carbonyl Stretch: The C=O stretch, while strong in the IR spectrum, is typically weaker in the Raman spectrum but should still be observable around 1715 cm⁻¹.

    Predicted Raman Shifts for this compound

    Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
    Aromatic Ring Breathing ~1000 Strong
    Aromatic C=C Stretch ~1600 Strong
    Ketone C=O Stretch ~1715 Weak-Medium

    Together, these spectroscopic techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.

    Table of Compounds Mentioned

    Compound Name

    Mass Spectrometry for Molecular Mass and Fragmentation Patterns

    Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. libretexts.org Different ionization techniques can be employed to generate ions for mass analysis.

    Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam, typically at 70 eV. illinois.edutofwerk.com This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M+) and extensive fragmentation. illinois.edutofwerk.com The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the compound's structure. illinois.edu

    α-Cleavage: This would result in the formation of characteristic acylium ions or other resonance-stabilized carbocations.

    McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

    A hypothetical EI-MS fragmentation of this compound could yield the following significant fragments:

    m/z (mass-to-charge ratio) Possible Fragment Structure Fragmentation Pathway
    204[C₁₄H₂₀O]⁺Molecular Ion (M⁺)
    133[C₉H₉O]⁺Cleavage of the C4-C5 bond
    105[C₇H₅O]⁺Benzylic cleavage
    91[C₇H₇]⁺Tropylium (B1234903) ion, from rearrangement of the benzyl (B1604629) cation
    71[C₄H₇O]⁺Cleavage of the C2-C3 bond
    57[C₄H₉]⁺Butyl cation

    Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. uni-rostock.dewiley-vch.de It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. This makes it an excellent method for accurately determining the molecular weight of the parent molecule. wiley-vch.de

    While direct ESI-MS data for this compound is not available in the provided search results, related compounds show the expected formation of protonated molecules. unica.it For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule.

    Table of Expected ESI-MS Adducts for this compound:

    Adduct m/z (mass-to-charge ratio)
    [M+H]⁺205.1587
    [M+Na]⁺227.1406
    [M+K]⁺243.1146

    High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. libretexts.orgscispace.com This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. scispace.com

    For this compound (C₁₄H₂₀O), HRMS would be able to confirm its elemental composition by providing a very precise mass measurement of the molecular ion or its protonated form. rsc.orgrsc.org

    Table of Theoretical Exact Masses for this compound Adducts:

    Ion Formula Theoretical Exact Mass (Da)
    [C₁₄H₂₀O]⁺204.1514
    [C₁₄H₂₁O]⁺ ([M+H]⁺)205.1592
    [C₁₄H₂₀ONa]⁺ ([M+Na]⁺)227.1412

    Electronic Absorption Spectroscopy (UV-Vis)

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The resulting spectrum can provide information about the electronic structure of the compound, particularly the presence of chromophores like the phenyl ring and the carbonyl group in this compound. mdpi.comresearchgate.net

    The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the benzene (B151609) ring and the ketone functional group. The benzene ring typically exhibits a strong absorption band around 200-210 nm (the E2-band) and a weaker, fine-structured band between 230 and 270 nm (the B-band). libretexts.org The n→π* transition of the carbonyl group is a weak, symmetry-forbidden transition that usually appears in the region of 270-300 nm. mdpi.com

    Table of Expected UV-Vis Absorption Maxima for this compound:

    Transition Chromophore Expected λmax (nm)
    π→πPhenyl Ring~254
    n→πCarbonyl Group~280

    Chiroptical Methods for Enantiomeric Purity and Absolute Configuration

    Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and the absolute configuration of a sample.

    Optical rotation is the rotation of the plane of plane-polarized light by a chiral compound. pressbooks.pub Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). libretexts.org

    The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration. sigmaaldrich.comresearchgate.net A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. pearson.com

    Measuring the optical rotation of a sample of this compound allows for the determination of its enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. pearson.com While specific optical rotation values for the enantiomers of this compound were not found in the search results, the principle remains that a non-zero optical rotation indicates the presence of an excess of one enantiomer. rsc.org

    Circular Dichroism (CD) Spectroscopy

    Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.govjasco-global.com This differential absorption, known as the Cotton effect, provides valuable information about the absolute configuration and conformation of molecules containing chromophores in a chiral environment. nih.govmgcub.ac.in For this compound, which possesses a stereogenic center at the C2 position, CD spectroscopy is instrumental in elucidating its three-dimensional structure.

    The CD spectrum of a chiral ketone like this compound is typically characterized by electronic transitions associated with its chromophores: the carbonyl group (C=O) and the phenyl group. The carbonyl chromophore undergoes a weak, symmetry-forbidden n → π* transition at approximately 280-300 nm and a stronger π → π* transition at a shorter wavelength. hebmu.edu.cnscribd.com The phenyl group also exhibits characteristic absorptions. The sign and magnitude of the Cotton effects associated with these transitions are highly sensitive to the spatial arrangement of the atoms surrounding the chromophores. rsc.org

    Application of the Octant Rule

    The relationship between the stereochemistry of a chiral ketone and the sign of its n → π* Cotton effect can often be predicted using the Octant Rule. researchgate.netresearchgate.netslideshare.net This empirical rule divides the space around the carbonyl group into eight octants using three perpendicular nodal planes. The contribution of a substituent to the Cotton effect depends on the octant it occupies. researchgate.net

    For an enantiomer of this compound, such as (S)-2-Phenyloctan-4-one, we can predict the sign of the Cotton effect by analyzing its most stable conformation. In a likely conformation, the substituents at the chiral α-carbon (C2)—the phenyl group, the methyl group, and the hydrogen atom—and the rest of the alkyl chain will be distributed in the rear octants. According to the Octant Rule, substituents in the back upper-left and lower-right octants make a positive contribution to the Cotton effect, while those in the back upper-right and lower-left octants make a negative contribution. researchgate.net The precise sign and magnitude of the Cotton effect would be determined by the specific conformational preferences and the electronic nature of the substituents.

    Hypothetical CD Spectral Data

    EnantiomerElectronic TransitionWavelength (λ) (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Sign of Cotton Effect
    (S)-2-Phenyloctan-4-onen → π* (Carbonyl)~290PositivePositive
    π → π* (Phenyl)~260NegativeNegative
    (R)-2-Phenyloctan-4-onen → π* (Carbonyl)~290NegativeNegative
    π → π* (Phenyl)~260PositivePositive

    This table presents hypothetical data based on the application of the Octant Rule and typical values for similar chiral ketones. The exact wavelengths and molar ellipticity values would need to be determined experimentally.

    The study of α-hydroxy- and α-amino-α-phenyl ketones has shown a good correlation between experimental results and theoretical predictions in nonpolar solvents, supporting the utility of such analyses. jst.go.jp The analysis of the CD spectrum, in conjunction with other spectroscopic data and computational modeling, would be essential for the unambiguous assignment of the absolute configuration of this compound. researchgate.net

    V. Advanced Analytical Methodologies for 2 Phenyloctan 4 One Research

    Chromatographic Separation Techniques

    Chromatography is a laboratory technique for the separation of a mixture. ksu.edu.sa The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. ksu.edu.sa The separation is based on differential partitioning between the mobile and stationary phases. du.ac.in For a compound like 2-Phenyloctan-4-one, chromatographic methods are indispensable for tasks ranging from monitoring its synthesis to isolating its enantiomers.

    High-Performance Liquid Chromatography (HPLC) is a powerful form of column chromatography used to separate, identify, and quantify components in a mixture. ksu.edu.sa It operates by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. ksu.edu.sa Due to its versatility and sensitivity, HPLC is a primary tool for the analysis of this compound.

    Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase. phenomenex.com The retention of analytes in RP-HPLC is based on hydrophobic interactions. phenomenex.com Given the structure of this compound, which includes a non-polar phenyl group and an octyl chain, it is well-suited for this technique.

    In a typical RP-HPLC setup for this compound, a C18 (octadecylsilane) or a Phenyl stationary phase would be employed. phenomenex.comthermofisher.com The C18 phase provides strong hydrophobic retention, while a Phenyl phase can offer alternative selectivity through π-π interactions with the aromatic ring of the analyte. thermofisher.comglsciencesinc.com The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode to ensure efficient separation and sharp peaks. phenomenex.com

    Table 1: Illustrative Parameters for Reversed-Phase HPLC Analysis of this compound This table presents typical starting conditions for method development; specific values would be determined experimentally.

    Parameter Typical Condition Purpose
    Column C18 or Phenyl, 250 x 4.6 mm, 5 µm Provides a non-polar stationary phase for hydrophobic interactions.
    Mobile Phase Acetonitrile/Water or Methanol/Water Polar mobile phase to elute the compound.
    Elution Mode Isocratic or Gradient Gradient elution is often used to optimize resolution and analysis time.
    Flow Rate 1.0 mL/min Controls the speed of the mobile phase and affects retention time.
    Column Temp. 25-40 °C Affects viscosity and retention; maintained for reproducibility.
    Detection UV at ~254 nm The phenyl group allows for strong ultraviolet absorbance.
    Injection Vol. 10-20 µL The amount of sample introduced into the system.

    The structure of this compound contains a stereocenter at the second carbon atom, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation is critical in many fields. phenomenex.com Chiral HPLC is the definitive method for separating enantiomers, employing a chiral stationary phase (CSP). phenomenex.commdpi.com

    The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and effective for a broad range of chiral compounds, including ketones. chromatographyonline.comphenomenex.com For this compound, a column like Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) could be screened under normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase conditions to achieve enantiomeric resolution. phenomenex.com The choice of mobile phase and any additives can significantly impact the selectivity of the separation. chromatographyonline.com

    Table 2: Illustrative Parameters for Chiral HPLC Separation of this compound Enantiomers This table presents typical starting conditions for chiral method screening; optimal conditions require experimental validation.

    Parameter Typical Condition Purpose
    Chiral Column Polysaccharide-based (e.g., Amylose or Cellulose derivative) The Chiral Stationary Phase (CSP) enables differential interaction with enantiomers.

    | Mobile Phase | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol Reversed Phase: Acetonitrile/Water or Methanol/Water | The choice of mobile phase system is critical for achieving selectivity. | | Additives | Acidic or basic modifiers (e.g., TFA, DEA) | Can improve peak shape and resolution. | | Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize the balance between resolution and analysis time. | | Column Temp. | Ambient or controlled (e.g., 25 °C) | Temperature can influence chiral recognition. chromatographyonline.com | | Detection | UV at ~254 nm or Circular Dichroism (CD) | CD detection can provide information on the absolute configuration of the eluting enantiomers. |

    Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. rfppl.co.in It is particularly suited for volatile and thermally stable substances. rfppl.co.in this compound, with a molecular weight that allows for volatilization at elevated temperatures, can be effectively analyzed by GC. This method is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. fmach.it

    For the analysis, a small amount of the sample is injected into the chromatograph, where it is heated and vaporized. rfppl.co.in An inert carrier gas, such as helium or hydrogen, carries the vaporized sample through a capillary column. fmach.it The column is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. A polar column (e.g., WAX-type) or a non-polar column (e.g., DB-5MS) could be used, depending on the desired separation from other components in a sample matrix. semanticscholar.org

    Table 3: Illustrative Parameters for Gas Chromatography Analysis of this compound This table outlines a general GC method; parameters must be optimized for specific applications.

    Parameter Typical Condition Purpose
    Column Capillary Column (e.g., Rtx-WAX or DB-5 type), 30-60 m The stationary phase separates compounds based on polarity and boiling point.
    Carrier Gas Helium or Hydrogen Mobile phase that transports the analyte through the column.
    Inlet Temperature ~250 °C Ensures rapid and complete vaporization of the sample.
    Oven Program Start at a lower temp (e.g., 60°C), ramp to a higher temp (e.g., 250°C) Temperature programming allows for the separation of compounds with a range of boiling points.
    Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID provides quantitative data, while MS provides structural identification.
    Injection Mode Split/Splitless Split mode is for concentrated samples; splitless is for trace analysis.

    Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. du.ac.inpsu.edu It is performed on a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, which serves as the stationary phase. psu.edu One of its most common applications in synthetic chemistry is to monitor the progress of a reaction. researchgate.netnih.gov

    In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto the TLC plate, which is then placed in a sealed chamber with a solvent system (mobile phase), such as a mixture of hexane and ethyl acetate (B1210297). researchgate.net As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity and affinity for the stationary phase. psu.edu By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, a chemist can qualitatively assess the reaction's completion. researchgate.net

    Table 4: Illustrative TLC System for Monitoring the Synthesis of this compound Retention factor (Rf) values are dependent on the exact conditions and are for illustrative purposes.

    Supercritical Fluid Chromatography (SFC) is a separation technique that combines aspects of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC is known for providing fast, efficient separations with reduced environmental impact due to lower organic solvent consumption. shimadzu.comchromatographytoday.com

    SFC is highly versatile and can be applied to both achiral and chiral separations of this compound. chromatographytoday.comchromatographyonline.com For achiral analysis, standard stationary phases like those used in HPLC can be employed. The unique properties of the supercritical CO2 mobile phase, often modified with a small amount of a polar co-solvent like methanol, can offer different selectivity compared to HPLC. afmps.be For chiral separations, SFC is particularly powerful, often providing higher efficiency and faster analysis times than chiral HPLC. chromatographyonline.com The same polysaccharide-based chiral stationary phases used in HPLC are frequently used in SFC to resolve the enantiomers of this compound. afmps.be

    Table 5: Illustrative Parameters for SFC Analysis of this compound SFC conditions are highly tunable; this table provides a potential starting point for method development.

    Parameter Typical Condition Purpose

    | Column | Achiral: C18, Phenyl Chiral: Polysaccharide-based CSP | A wide range of stationary phases can be used to optimize selectivity. | | Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., 5-40% Methanol) | The co-solvent modifies the polarity and strength of the mobile phase. | | Back Pressure | 100 - 150 bar | Maintains the CO₂ in its supercritical state. | | Flow Rate | 2 - 4 mL/min | Higher flow rates are possible due to the low viscosity of the mobile phase. chromatographytoday.com | | Column Temp. | 35 - 40 °C | Influences fluid density and separation selectivity. | | Detection | UV-Vis or Mass Spectrometer (MS) | Standard detectors are used to quantify and identify the analyte. |

    High-Performance Liquid Chromatography (HPLC)

    Hyphenated Techniques for Comprehensive Analysis

    Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. For a compound like this compound, combining chromatography with mass spectrometry offers unparalleled analytical power.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of organic compounds in complex mixtures. unipd.it The method separates compounds based on their interactions with a stationary and a mobile phase, followed by highly selective and sensitive detection using mass spectrometry. biomedres.us For this compound, an LC-MS/MS method would be developed by optimizing several parameters to achieve the best separation and detection. chromatographyonline.comlcms.cz

    The process begins with the selection of an appropriate LC column, typically a reversed-phase column (like a C18), which is effective for separating moderately polar compounds. The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid, is optimized through a gradient elution to ensure good peak shape and resolution from other components. unipd.itresearchgate.net The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions, providing high selectivity and sensitivity. lcms.cz While a specific validated method for this compound is not widely published, the development would follow established principles for similar analytes. unipd.itresearchgate.net

    Table 1: Typical Parameters for LC-MS/MS Method Development

    ParameterDescriptionTypical Setting for Phenyl Alkyl Ketones
    LC Column Stationary phase for separationReversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
    Mobile Phase Solvents to carry the analyte through the columnA: Water + 0.1% Formic Acid; B: Acetonitrile or Methanol + 0.1% Formic Acid
    Elution Mode Controls the mobile phase compositionGradient elution (e.g., 5% B to 95% B over several minutes)
    Ionization Source Method to ionize the analyteElectrospray Ionization (ESI), positive mode
    MS Analyzer Separates ions based on m/z ratioTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
    Detection Mode Specific ions monitored for quantificationMultiple Reaction Monitoring (MRM) for QqQ; Full Scan for Q-TOF

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. scioninstruments.com The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase before entering the mass spectrometer for detection and identification. scioninstruments.com The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule.

    For this compound, GC-MS analysis would provide information on its retention time, which is related to its volatility and polarity, and a characteristic mass spectrum. The mass spectrum is expected to show a molecular ion peak corresponding to its mass, along with fragment ions resulting from predictable cleavage patterns. Key fragmentation would likely include alpha-cleavage adjacent to the carbonyl group and benzylic cleavage, leading to characteristic ions. For instance, a prominent peak at m/z 105 is often characteristic of a benzoyl cation ([C₆H₅CO]⁺) or related structures in phenyl ketones. nih.gov

    Table 2: Predicted GC-MS Data and Characteristic Fragments for Phenyl Ketones

    PropertyDescriptionExpected Observation for this compound
    Kovats Retention Index A relative measure of retention time on a non-polar columnExpected to be in the range of 1200-1400, similar to related compounds like 4-Phenylbutan-2-one (1217) and 2-Phenyloctane (1382-1400). nih.govnih.gov
    Molecular Ion (M⁺) Peak corresponding to the intact molecule's massm/z = 204
    Alpha-Cleavage Breakage of the bond next to the carbonyl groupFragments at m/z 161 ([M-C₃H₇]⁺) and m/z 133 ([M-C₅H₁₁]⁺)
    Benzylic/Phenyl Fragments Fragments containing the phenyl groupFragments at m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion) and m/z 77 ([C₆H₅]⁺, phenyl cation)
    McLafferty Rearrangement Rearrangement involving a gamma-hydrogen transferPotential fragment at m/z 120 ([C₈H₈O]⁺)

    X-ray Crystallography for Solid-State Structural Determination

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique works by directing X-rays at a single, high-quality crystal of the compound. The crystal diffracts the X-rays in a unique pattern, which is recorded by a detector. anton-paar.com By analyzing the positions and intensities of the diffracted spots, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the exact positions of each atom, bond lengths, and bond angles. azolifesciences.com

    Although no crystal structure for this compound is currently available in public databases, X-ray crystallography would be the ultimate tool to:

    Unambiguously confirm its molecular structure and connectivity.

    Determine its conformation in the solid state.

    Identify intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. rigaku.com

    The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. anton-paar.com

    Table 3: Information Gained from X-ray Crystallography

    Structural InformationDescription
    Molecular Geometry Provides precise bond lengths (e.g., C=O, C-C, C-H) and bond angles. wikipedia.org
    Stereochemistry Unambiguously determines the absolute configuration of chiral centers, if present.
    Conformation Reveals the spatial arrangement of atoms (e.g., torsion angles) in the solid state.
    Crystal Packing Shows how individual molecules are arranged in the crystal lattice. rigaku.com
    Intermolecular Interactions Identifies non-covalent forces holding the crystal lattice together. rigaku.com

    Advanced Techniques for Purity Assessment and Impurity Profiling

    Ensuring the purity of a chemical compound is critical for research and potential applications. Impurity profiling is the process of identifying and quantifying all the impurities present in a substance. medwinpublishers.com These impurities can originate from starting materials, by-products of the synthesis, or degradation products. senieer.com

    Regulatory bodies emphasize the need for stringent control over impurities in chemical and pharmaceutical products. medwinpublishers.comresearchgate.net The primary techniques for purity assessment are chromatographic methods due to their high resolving power. biomedres.us High-Performance Liquid Chromatography (HPLC), often with UV or MS detection, is a standard method for quantifying the main component and detecting non-volatile or thermally sensitive impurities. biomedres.usmedwinpublishers.com For volatile impurities, GC-MS is the preferred method.

    Potential impurities in a batch of this compound could include:

    Unreacted Starting Materials: For example, if synthesized via Friedel-Crafts acylation, residual benzene (B151609) and octanoyl chloride could be present.

    Isomeric By-products: Positional isomers (e.g., 3-Phenyloctan-4-one) could form depending on the synthetic route.

    Degradation Products: The compound might degrade upon exposure to light, heat, or acidic/basic conditions.

    Table 4: Impurity Profiling: Potential Impurities and Analytical Methods

    Impurity TypePotential Compound ExamplePrimary Analytical Technique
    Starting Material Benzene, Octanoyl ChlorideGC-MS
    Intermediate 1-Phenyloctan-1-one (if part of the synthetic route)HPLC-UV, LC-MS
    By-product Positional Isomers (e.g., 3-Phenyloctan-4-one)GC-MS, HPLC-UV
    Degradation Product Oxidation or hydrolysis productsLC-MS/MS

    Vi. Computational and Theoretical Investigations of 2 Phenyloctan 4 One

    Molecular Dynamics Simulations for Conformational Analysis and Dynamics

    The flexible alkyl chain and the rotatable phenyl group in 2-phenyloctan-4-one give rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring this landscape and understanding the molecule's dynamic behavior. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

    A typical MD simulation of this compound would involve placing the molecule in a simulated solvent box and running the simulation for a sufficient time (e.g., nanoseconds to microseconds) to sample a wide range of conformations. Analysis of the MD trajectory would reveal the most populated conformational states and the transitions between them. Studies on similar phenylalkyl ketones have shown that conformations are often governed by a balance of steric hindrance and stabilizing interactions, such as CH-π interactions between the alkyl chain and the phenyl ring. oup.comcapes.gov.br

    The primary dihedral angles that define the conformation of this compound are around the Cα-Cβ and Cβ-Cγ bonds of the octanone chain and the bond connecting the phenyl ring to the chain. By analyzing the time evolution of these dihedral angles, a Ramachandran-like plot can be constructed to visualize the preferred conformational space.

    Table 2: Illustrative Major Conformers of this compound from a Hypothetical MD Simulation

    Conformer Dihedral Angle (Cα-Cβ-Cγ-Cδ) Dihedral Angle (Cα-Cβ-Phenyl) Relative Population (%)
    A ~60° (gauche) ~90° 45
    B ~180° (anti) ~90° 30
    C ~60° (gauche) ~30° 15
    D Other Other 10

    Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations. The dihedral angles refer to the key bonds defining the molecule's shape.

    These simulations provide insight into the flexibility of the molecule and the relative energies of its different shapes, which can influence its chemical reactivity and biological activity.

    Reaction Mechanism Elucidation via Computational Methods

    Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving ketones like this compound. These methods can map out the entire reaction pathway, identify intermediate structures, and calculate the energy barriers associated with each step.

    Transition State Theory (TST) is a fundamental concept used to understand reaction rates. Computationally, this involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. The energy difference is the activation energy or energy barrier.

    For example, the enolization of this compound, a key step in many of its reactions, can be studied computationally. This would involve modeling the abstraction of a proton from either the C3 or C5 position by a base. DFT calculations can be used to find the geometries of the reactants, the transition state, and the enolate product. The calculated energy barrier provides a quantitative measure of the reaction's feasibility. Computational studies on the α-arylation of ketones, for instance, have successfully used DFT to calculate the energy profiles of catalytic cycles, identifying the rate-determining step. unipd.itacs.org

    Table 3: Hypothetical Calculated Energy Barriers for the Base-Catalyzed Enolization of this compound

    Reaction Step Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Energy Barrier (ΔE‡) (kcal/mol)
    Proton abstraction at C3 0.0 +15.2 15.2
    Proton abstraction at C5 0.0 +18.5 18.5

    Note: These values are illustrative, based on typical activation energies for ketone enolization. The reactant complex is set as the zero-energy reference.

    These calculations can predict the regioselectivity of the reaction, as the pathway with the lower energy barrier will be kinetically favored.

    To gain a more detailed understanding of the transformation from reactants to products, a reaction coordinate can be mapped. This is often done using methods like the Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts from the transition state geometry and follows the steepest descent path down to the reactants on one side and the products on the other.

    Mapping the reaction coordinate for a process like the nucleophilic addition to the carbonyl group of this compound would reveal the precise sequence of bond-forming and bond-breaking events. academie-sciences.fr For example, in the addition of a Grignard reagent, the IRC would show how the C-C bond forms as the C=O double bond breaks and the magnesium atom coordinates to the oxygen. This level of detail is crucial for a complete understanding of the reaction mechanism and for designing more efficient synthetic routes.

    Table 4: Compound Names Mentioned in the Article

    Compound Name
    This compound

    Molecular Modeling and Docking Studies for Intermolecular Interactions

    Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. academie-sciences.fr While specific docking studies on this compound are not prevalent in public literature, its structural motifs—a phenyl group, a ketone, and an alkyl chain—allow for predictions of its likely intermolecular interactions based on studies of analogous compounds.

    Docking studies on molecules with similar functional groups, such as those containing phenyl and ketone moieties, reveal the types of non-covalent interactions that govern their binding to biological targets like enzymes or receptors. academie-sciences.frvulcanchem.com For this compound, the key interactions would likely involve:

    Hydrophobic Interactions: The hexyl chain and the phenyl ring are nonpolar and would favorably interact with hydrophobic pockets in a receptor or other molecules.

    π-π Stacking: The aromatic phenyl group can engage in π-π stacking interactions with other aromatic residues, a common feature in protein-ligand binding. vulcanchem.com

    Hydrogen Bonding: The oxygen atom of the ketone group acts as a hydrogen bond acceptor, enabling it to form hydrogen bonds with donor groups like hydroxyl (-OH) or amine (-NH) functions in a binding partner. researchgate.net

    In a hypothetical docking simulation, this compound would be placed into the active site of a target protein. The software would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. academie-sciences.fr The results are typically ranked by binding affinity, with lower binding energies indicating a more stable complex. academie-sciences.fr These studies are crucial in fields like drug discovery for predicting the potential biological activity of a compound. researchgate.net

    Table 1: Predicted Intermolecular Interactions for this compound in Docking Studies

    Interaction Type Structural Moiety Involved Potential Interacting Partner
    Hydrophobic Octane (B31449) chain, Phenyl ring Nonpolar amino acid residues
    π-π Stacking Phenyl ring Aromatic amino acids (e.g., Phenylalanine, Tyrosine)
    Hydrogen Bonding Ketone oxygen (acceptor) Hydrogen-bond donor groups (e.g., -OH, -NH)

    Prediction of Spectroscopic Parameters

    Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting spectroscopic parameters. mdpi.comresearchgate.net These calculations can provide valuable information about the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule like this compound, aiding in its experimental identification and structural elucidation.

    ¹H and ¹³C NMR Spectra: Theoretical calculations can predict the chemical shifts (δ) of hydrogen and carbon atoms. For this compound, the aromatic protons on the phenyl ring are expected in the δ 7.0-7.5 ppm range. The protons on the alkyl chain would appear at higher fields (lower ppm values), with those closer to the electron-withdrawing ketone and phenyl groups being shifted further downfield. Similarly, the ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon around δ 200-210 ppm, with aromatic carbons appearing between δ 125-140 ppm.

    Infrared (IR) Spectrum: DFT calculations can predict the vibrational frequencies of a molecule. A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1705-1725 cm⁻¹. Other predictable bands include those for aromatic C=C stretching (around 1450–1600 cm⁻¹) and C-H stretching from both the alkyl and aromatic parts of the molecule.

    Table 2: Predicted Spectroscopic Data for this compound

    Spectroscopy Type Moiety Predicted Chemical Shift / Frequency
    ¹H NMR Aromatic Protons (C₆H₅) δ 7.0 – 7.5 ppm
    Methylene (B1212753) Protons (-CH₂-) δ 1.2 – 2.8 ppm
    Methyl Protons (-CH₃) δ 0.8 – 1.0 ppm
    ¹³C NMR Carbonyl Carbon (C=O) δ 200 – 210 ppm
    Aromatic Carbons (C₆H₅) δ 125 – 140 ppm
    Alkyl Carbons δ 14 – 45 ppm
    IR Spectroscopy Ketone C=O Stretch 1705 – 1725 cm⁻¹
    Aromatic C=C Stretch 1450 – 1600 cm⁻¹

    Studies on Molecular Self-Assembly and Interfacial Behavior using Related Solvents

    This compound possesses an amphiphilic character, with a polar ketone head and a nonpolar tail composed of the phenyl and octyl groups. This structure suggests a tendency to self-assemble and exhibit specific behaviors at interfaces, such as the air-water or liquid-solid interface. researchgate.netacs.org While direct studies on this compound are scarce, research on related amphiphilic molecules and solvents like 1-phenyloctane provides significant insights. acs.org

    Molecules with both hydrophobic (phenyl, alkyl) and hydrophilic/polar (ketone) components can form organized structures like micelles or monolayers in appropriate solvents. researchgate.netrsc.org The driving forces for this self-assembly include hydrophobic interactions, which minimize the contact between the nonpolar parts and a polar solvent, and weaker forces like π-π stacking between aromatic rings. nih.govresearchgate.net

    Studies at the liquid-solid interface, for example using 1-phenyloctane as a solvent, show that molecules can form well-ordered two-dimensional networks on surfaces like graphite. acs.org The conformation of the adsorbed molecules and the resulting packing structure are determined by a delicate balance of molecule-substrate and molecule-molecule interactions. acs.org Given its structural similarity, this compound would be expected to exhibit analogous behavior. The ketone group could influence the packing arrangement through dipole-dipole interactions or by interacting with the substrate.

    The interfacial behavior of amphiphilic molecules is also commonly studied using Langmuir troughs, which measure the surface pressure of monolayers at the air-water interface. acs.org Amphiphilic ketones and aromatic compounds typically partition to such interfaces, reducing the surface tension of the water. acs.org The presence of both a phenyl group and a moderately long alkyl chain in this compound suggests it would be surface active.

    Table 3: Predicted Interfacial and Self-Assembly Properties of this compound

    Property Predicted Behavior Driving Forces
    Self-Assembly in Polar Solvents Formation of aggregates (e.g., micelles) Hydrophobic effect, π-π stacking
    Adsorption at Liquid-Solid Interface Formation of ordered 2D monolayers Molecule-substrate interactions, van der Waals forces, dipole-dipole interactions

    Vii. Applications and Advanced Materials Science Involving 2 Phenyloctan 4 One Derivatives

    Role as a Key Intermediate in Complex Organic Synthesis

    2-Phenyloctan-4-one and its structural analogs, such as 4-phenylbutan-2-one, serve as versatile intermediates in organic synthesis. Their molecular structure, featuring a reactive ketone group and a stable phenyl ring, allows for a variety of chemical transformations. These compounds are often used as precursors for creating more complex molecules. solubilityofthings.com For instance, derivatives like 3-chloro-4-phenylbutan-2-one (B14708161) are key components in the synthesis of other molecules. orgsyn.org The reactivity of the ketone and the adjacent carbon atoms allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building complex molecular architectures. iitk.ac.in

    The synthesis of heterocyclic compounds, an important class of molecules in medicinal chemistry, can utilize phenyl-substituted ketones as starting materials. rdd.edu.iqjrespharm.com For example, the reaction of a related compound, 3-chloro-4-phenylbutan-2-one, with thiourea (B124793) leads to the formation of a 2-aminothiazolium hydrochloride salt, demonstrating a practical application in creating heterocyclic systems. orgsyn.org The strategic placement of the phenyl group and the ketone functionality provides a scaffold for constructing diverse molecular frameworks through reactions such as condensations, cyclizations, and substitutions. iitk.ac.inresearchgate.net

    The table below showcases examples of derivatives and their roles in synthesis.

    DerivativeSynthetic Application
    3-Chloro-4-phenylbutan-2-onePrecursor for 2-aminothiazolium salts orgsyn.org
    (3R)-3-Hydroxy-4-phenylbutan-2-oneIntermediate in the synthesis of enzyme inhibitors and antiviral agents
    4-Phenylbutan-2-onePrecursor for more complex molecules through various chemical transformations solubilityofthings.com

    Integration into Novel Functional Materials

    The development of novel functional materials often relies on the specific properties imparted by their constituent molecules. While direct integration of this compound into materials is not widely documented, the broader class of molecules known as Schiff bases, which can be derived from ketones, plays a significant role in materials science. researchgate.net Schiff bases are known for their ability to form stable complexes with various metals, leading to materials with interesting electronic and catalytic properties. researchgate.net

    These compounds, characterized by an imine (>C=N-) group, are valued for their structural flexibility and tunable electronic properties. researchgate.net The synthesis of Schiff bases from β-diketones (related to the ketone structure of this compound) and primary amines is a common strategy. researchgate.net The resulting metal complexes have potential applications in catalysis and the development of new functional materials. researchgate.net The innovation in this field is driven by the need for materials with specific functions, such as those required for advanced batteries and biodegradable polymers. mckinsey.com

    Exploration in Flavor and Fragrance Chemistry Research

    Phenylalkanones, the class of compounds to which this compound belongs, are actively explored in flavor and fragrance chemistry. A closely related and well-known compound, 4-phenylbutan-2-one, is noted for its sweet, floral, and fruity odor and is a key ingredient in many perfumes and fragrances. nbinno.com Another derivative, 4-(4-hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone, is found naturally in fruits like raspberries and is widely used in perfumery, cosmetics, and as a flavoring agent. nih.gov

    The sensory properties of these compounds are highly dependent on their specific molecular structure. Research in this area includes the synthesis of various derivatives to understand structure-odor relationships. For example, 3-hydroxy-4-phenylbutan-2-one (B3191320) has been identified in various types of honey and is described as having a floral aroma. researchgate.net The synthesis and olfactory evaluation of different stereoisomers of such compounds are conducted to discover novel scents. researchgate.net

    The table below details the olfactory characteristics of related compounds.

    CompoundCommon NameOdor ProfileNatural Occurrence
    4-Phenylbutan-2-oneBenzylacetoneSweet, floral, fruity nbinno.com-
    4-(4-Hydroxyphenyl)-2-butanoneRaspberry KetoneSweet, fruity, warm, raspberry-like nih.govRaspberries, blackberries, cranberries nih.gov
    3-Hydroxy-4-phenylbutan-2-one-Floral aroma researchgate.netThyme honey researchgate.net

    Development of Specialty Chemicals and Chemical Intermediates

    This compound and its derivatives are part of the broader category of specialty chemicals and chemical intermediates. Specialty chemicals are performance-driven products sold for what they do rather than what they contain. The demand for these chemicals is growing, particularly for innovative and high-performance products used in sectors like renewable energy and electronics. spglobal.com Companies in the specialty chemicals sector focus on producing a range of synthetic organic chemicals that serve as building blocks for various industries. environmentclearance.nic.in

    Research on Biodegradable Surfactants from Related Phenylalkanes

    Research into biodegradable surfactants is driven by environmental concerns over the persistence of conventional surfactants. scholarsresearchlibrary.com A major class of biodegradable surfactants is the linear alkylbenzene sulfonates (LAS). scholarsresearchlibrary.comscholarsresearchlibrary.com These are synthesized from linear alkylbenzenes, which are structurally related to this compound, sharing the phenylalkane backbone.

    The biodegradability and surfactant properties of LAS are influenced by the structure of the alkyl chain. scholarsresearchlibrary.comscholarsresearchlibrary.com Specifically, 2-phenylalkanes are considered highly desirable isomers because their linear structure promotes better biodegradability compared to branched isomers. scholarsresearchlibrary.comscholarsresearchlibrary.com These surfactants are produced in large volumes and are primary components of household detergents and cleaning agents. scholarsresearchlibrary.comscholarsresearchlibrary.com The development of these biodegradable alternatives was a response to the environmental problems caused by their non-biodegradable predecessors, the branched alkylbenzene sulfonates. scholarsresearchlibrary.com Ongoing research focuses on developing even more environmentally friendly and efficient surfactants from renewable resources. numberanalytics.com

    Viii. Metabolic Pathways and Environmental Fate of 2 Phenyloctan 4 One Analogues Non Human Focus

    Biotransformation Studies in Model Organisms (e.g., non-human animal models, microbial systems)

    Biotransformation studies using model organisms are essential for predicting the metabolic fate of chemical compounds. Microorganisms like bacteria and fungi are powerful tools for this purpose, as they possess diverse metabolic capabilities and can often mimic mammalian drug metabolism. bioline.org.brresearchgate.net

    Research has demonstrated that various microbial systems are adept at transforming aromatic compounds. For instance, fungi such as Rhizopus stolonifer have been successfully used as in vitro models to study the metabolism of drugs, transforming them into metabolites like N-glucuronides of hydroxylated derivatives. bioline.org.br Bacteria, including various strains of Escherichia coli, Pseudomonas, and Rhodococcus, are well-documented for their ability to degrade a wide array of aromatic substances. nih.govmdpi.com These organisms serve as valuable models to understand the initial steps of degradation that aromatic ketones analogous to 2-phenyloctan-4-one might undergo.

    Studies on these model organisms reveal that biotransformation typically begins with oxidation reactions. The goal of this metabolic process is to convert parent compounds into more polar, water-soluble substances that can be more easily assimilated or eliminated. mdpi.comnih.gov In the context of aromatic ketones, this often involves hydroxylation of the aromatic ring, a process catalyzed by specific enzymes.

    Study TypeModel Organism(s)Key Findings on Aromatic Compound Biotransformation
    Microbial Metabolism Model Rhizopus stolonifer (fungus)Successfully transformed phenobarbital, demonstrating the utility of microbial systems in predicting mammalian-like metabolism, specifically hydroxylation and conjugation. bioline.org.br
    Aromatic Catabolism Escherichia coli (bacterium)Capable of degrading various aromatic compounds like phenylacetic acid and phenylpropionic acid through specific catabolic pathways, serving as a model for understanding the fundamentals of aromatic degradation. nih.gov
    Degradation Potential Rhodococcus sp. (bacterium)Strains of this genus show significant potential to degrade phenol (B47542) and its derivatives, using them as a carbon source, which involves initial hydroxylation steps. mdpi.com
    Multi-ring Aromatic Degradation Mycobacterium sp. (bacterium)Widely studied for its ability to use polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) as a sole source of carbon and energy, indicating robust enzymatic systems for aromatic ring attack. nih.gov

    Enzymatic Degradation Mechanisms and Metabolite Identification

    The enzymatic breakdown of aromatic compounds is a multi-step process involving several key classes of enzymes. The degradation of aromatic ketones and hydrocarbons is primarily initiated by oxygenases, which incorporate oxygen atoms into the substrate. unesp.brmdpi.com

    Monooxygenases and Dioxygenases: Under aerobic conditions, the initial attack on the aromatic ring is catalyzed by monooxygenases or dioxygenases. unesp.brresearchgate.net

    Monooxygenases insert one atom of molecular oxygen into the aromatic ring, leading to the formation of a hydroxylated intermediate (a phenol). The other oxygen atom is reduced to water.

    Dioxygenases incorporate both atoms of oxygen into the aromatic ring, producing a cis-dihydrodiol.

    Ring Cleavage: Following hydroxylation, the now-unstable aromatic ring is cleaved by another set of dioxygenases. This is the most critical step in the degradation pathway. The two primary mechanisms are:

    Ortho-cleavage (or Intradiol cleavage): The enzyme, typically a catechol 1,2-dioxygenase, cleaves the bond between the two hydroxyl groups of the catechol intermediate. This pathway is also known as the β-ketoadipate pathway. unesp.brmicrobiologyresearch.org

    Meta-cleavage (or Extradiol cleavage): The enzyme, such as catechol 2,3-dioxygenase, cleaves the carbon-carbon bond adjacent to the hydroxyl groups. unesp.brmicrobiologyresearch.org

    The presence of aromatic ketone metabolites in degradation studies often points towards the operation of the ortho-cleavage pathway. microbiologyresearch.org

    Baeyer-Villiger Monooxygenases (BVMOs): For ketone-containing compounds like this compound analogues, Baeyer-Villiger monooxygenases are of particular interest. These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. This reaction can be a key step in the degradation of cyclic and linear ketones, as demonstrated with substrates like 4-phenylcyclohexanone. rsc.org

    Subsequent enzymatic reactions further break down the ring-cleavage products into smaller molecules, such as acetate (B1210297) and succinate, which can then enter central metabolic pathways like the citric acid cycle. mdpi.com

    Enzyme ClassFunction in Aromatic Ketone Analogue DegradationExample Substrates/Intermediates
    Monooxygenases Initial hydroxylation of the aromatic ring.Aromatic hydrocarbons
    Dioxygenases Dihydroxylation of the ring to form catechols.Benzene (B151609), Toluene
    Catechol 1,2-Dioxygenase Ortho-cleavage of the catechol ring.Catechol, 3,5-Dichlorocatechol nih.gov
    Catechol 2,3-Dioxygenase Meta-cleavage of the catechol ring.Catechol
    Baeyer-Villiger Monooxygenase (BVMO) Inserts oxygen adjacent to a carbonyl group, converting a ketone to an ester.4-Phenylcyclohexanone rsc.org
    Chlorolactonase Converts chlorinated muconates into butenolide derivatives.Dichloromuconate nih.gov

    Environmental Persistence and Biodegradation Pathways

    The persistence of a compound like a this compound analogue in the environment is determined by its susceptibility to biodegradation. The primary mechanism for the removal of such organic pollutants is microbial degradation. nih.govnih.gov The rate and pathway of this degradation depend heavily on environmental conditions, particularly the availability of oxygen.

    Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygenase enzymes to initiate the breakdown of the aromatic ring, as described in the previous section. unesp.br This is generally the most rapid and efficient pathway for the complete mineralization of aromatic compounds into carbon dioxide and water. researchgate.net

    Anaerobic Degradation: In anoxic environments, such as deep sediments or contaminated aquifers, degradation still occurs but at a much slower rate. researchgate.netacs.org Bacteria in these conditions use alternative terminal electron acceptors instead of oxygen, such as nitrate (B79036), sulfate, or ferric iron. nih.gov The anaerobic degradation pathway for aromatic compounds is fundamentally different. A common strategy involves the initial activation of the compound to a central intermediate, most notably benzoyl-CoA . acs.org This intermediate then undergoes dearomatization and ring cleavage through reductive pathways, which are energetically less favorable than aerobic routes. Studies have shown that the addition of nitrate to anoxic sediments can significantly enhance the degradation of aromatic compounds by enriching for nitrate-reducing bacteria that can break down these substances. acs.org

    The chemical structure of a compound influences its persistence. While many microorganisms can degrade the basic benzene ring structure, the presence of long alkyl chains or other functional groups, as seen in this compound, may require specialized enzymatic machinery, potentially increasing its persistence compared to simpler aromatic molecules.

    Role of Microbial Communities in Degradation

    The complete degradation of complex organic pollutants is rarely accomplished by a single microbial species. Instead, it is the result of the synergistic actions of a diverse microbial community. nih.gov Different members of the community may specialize in different steps of the degradation pathway.

    For example, in a contaminated soil environment, one group of bacteria might perform the initial oxidative attack on the aromatic ring of a this compound analogue. The resulting intermediates could then be utilized by other microorganisms. This metabolic cooperation, or syntrophy, is crucial for the complete mineralization of the pollutant.

    Several bacterial genera are consistently identified in environments contaminated with aromatic compounds and are known for their degradative capabilities. These include:

    Pseudomonas : A highly versatile genus known to metabolize a vast range of aromatic compounds, including chlorinated and nitrated derivatives. mdpi.comnih.gov

    Rhodococcus : Noted for its ability to degrade hydrophobic compounds and for its robust enzymatic systems that can handle a wide variety of environmental pollutants. mdpi.commdpi.com

    Burkholderia : Often isolated from contaminated sites and known to degrade polycyclic aromatic hydrocarbons. nih.gov

    Azoarcus, Sphingomonas, and Ralstonia : These nitrate-reducing bacteria have been shown to increase in abundance and play a key role in the anaerobic degradation of aromatic compounds when nitrate is available. acs.org

    The composition and activity of these microbial communities are shaped by environmental factors such as pH, temperature, and the availability of nutrients and electron acceptors. mdpi.comacs.org Understanding the dynamics of these communities is essential for developing effective bioremediation strategies for sites contaminated with aromatic ketones and related pollutants.

    Microbial GenusRole in Aromatic Compound DegradationRelevant Pathways
    Pseudomonas Versatile degradation of various aromatic compounds, including halogenated ones. mdpi.comnih.govAerobic, ortho- and meta-cleavage.
    Rhodococcus Degradation of hydrophobic pollutants, including phenol and its derivatives. mdpi.commdpi.comAerobic oxidation.
    Mycobacterium Degradation of complex polycyclic aromatic hydrocarbons (PAHs). nih.govAerobic oxidation.
    Azoarcus Anaerobic degradation of aromatic compounds. acs.orgNitrate reduction, benzoyl-CoA pathway.
    Burkholderia Degradation of PAHs and other aromatic pollutants. nih.govacs.orgAerobic oxidation, nitrate reduction.
    Escherichia Catabolism of aromatic acids like phenylacetic acid. nih.govmeta-fission pathway.

    Ix. Future Directions and Emerging Research Avenues for 2 Phenyloctan 4 One

    Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

    The synthesis of ketones, including 2-Phenyloctan-4-one, is a cornerstone of organic chemistry, and the development of advanced catalytic systems is paramount for improving reaction outcomes. Current research focuses on creating catalysts that offer higher efficiency, greater selectivity, and improved sustainability compared to traditional methods. numberanalytics.comsciencedaily.com

    Future research into the synthesis of this compound will likely explore the application of recently developed catalytic strategies. For instance, manganese (Mn) based catalysts, which are inexpensive and earth-abundant, have shown promise for the efficient alkylation of ketones with alcohols, producing only water as a byproduct. titech.ac.jp This "borrowing hydrogen" method could provide a greener route to this compound and its analogues. titech.ac.jp Another promising area is the use of photoredox and nickel dual catalysis, which enables the coupling of abundant feedstock chemicals like aromatic carboxylic acids and organic bromides to directly form ketones under mild conditions. nih.gov This method could streamline the synthesis of this compound by avoiding the pre-activation of starting materials. nih.gov

    For the synthesis of specific, optically active versions (enantiomers) of this compound, the development of chiral catalysts is crucial. A novel chiral macrocyclic dilithium(I) salt has demonstrated high efficiency in the asymmetric synthesis of chiral alcohols from ketones, a process that could be adapted for producing enantiomerically pure precursors to chiral ketones. eurekalert.org Such catalysts function like artificial enzymes, activating less reactive ketones and controlling the three-dimensional arrangement of atoms in the product. eurekalert.org

    Table 1: Comparison of Novel Catalytic Systems for Ketone Synthesis

    Catalytic SystemKey FeaturesPotential Application for this compoundReferences
    Manganese (Mn)-based CatalystsInexpensive, reusable, base-free conditions, water is the only byproduct.Green and efficient synthesis via alkylation of a precursor ketone with an alcohol. titech.ac.jp
    Photoredox/Nickel Dual CatalysisUses readily available starting materials (carboxylic acids, bromides), mild reaction conditions.Direct synthesis from simple feedstocks, improving step-economy. nih.gov
    Chiral Macrocyclic Dilithium(I) SaltEnzyme-like function, high efficiency for asymmetric synthesis, overcomes low reactivity of ketones.Production of specific, optically active enantiomers of this compound or its precursors. eurekalert.org
    Pincer Ligand CatalystsEnables C-C bond formation via hydrogen autotransfer, avoiding toxic byproducts.Alkylation of precursor ketones using alcohols as alkylating agents. uni-rostock.de

    Application of Advanced Spectroscopic Techniques for In-Situ Monitoring

    To fully optimize the synthesis of this compound, a detailed understanding of the reaction as it happens is essential. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for chemical research. researchgate.net These methods provide real-time data on the concentration of reactants, intermediates, and products, enabling precise control over the reaction process. optica.org

    Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful. researchgate.netrsc.orgrsc.org FTIR spectroscopy can track changes in molecular vibrations, identifying functional groups and monitoring the formation and consumption of different species throughout a reaction. researchgate.net It is a versatile tool for both identifying impurities and dynamically monitoring molecular changes. researchgate.net Ultraviolet-Resonance Raman (UV-RR) spectroscopy offers enhanced sensitivity for monitoring reactions with low concentrations of reactants, which is often a challenge. oxinst.com For complex reaction mixtures, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a rapid and effective monitoring tool, capable of providing detailed structural information in real-time, even in continuous flow processes. acs.org

    Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

    TechniquePrincipleApplication in this compound SynthesisReferences
    In-Situ Fourier Transform Infrared (FTIR) SpectroscopyDetects molecular vibrations to identify functional groups.Real-time tracking of ketone formation, reactant consumption, and potential side-product generation. researchgate.netoptica.orgrsc.org
    In-Situ Ultraviolet-Resonance Raman (UV-RR) SpectroscopyUses UV light to enhance the Raman signal of specific components.Sensitive monitoring of reaction kinetics, especially in catalytic reactions with low catalyst or intermediate concentrations. oxinst.com
    Benchtop Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information based on nuclear magnetic properties.In-situ identification and quantification of starting materials, intermediates, and the final this compound product. acs.org

    High-Throughput Screening Methodologies for Material Discovery

    High-Throughput Screening (HTS) is a powerful methodology that automates the testing of large numbers of compounds for a specific activity. researchgate.net Originally developed for the pharmaceutical industry, HTS is now widely used in materials science and for the discovery of specialty chemicals like fragrances. researchgate.netselectlabel.coaxxsense.com This approach could significantly accelerate the discovery of this compound derivatives with novel or enhanced properties.

    For example, in the fragrance industry, HTS techniques are used to rapidly evaluate new formulations and discover unique scent compounds. selectlabel.co By creating a library of molecules structurally related to this compound and screening them using automated cell-based or biochemical assays, researchers could identify new compounds with desirable olfactory profiles. axxsense.complasticsurgerykey.com Similarly, HTS can be employed to find derivatives with potential biological activity. nih.gov Phenotypic screening of compound libraries against whole bacterial cells, for instance, has successfully identified new antibacterial agents. nih.gov This strategy could uncover new applications for the this compound chemical scaffold.

    Table 3: High-Throughput Screening Workflow for Fragrance Discovery

    StepDescriptionRelevance to this compoundReferences
    1. Library GenerationSynthesize a diverse collection of chemical derivatives based on the this compound structure.Creates a pool of novel compounds for testing. nih.gov
    2. Assay DevelopmentCreate a sensitive and robust biological or biochemical assay (e.g., using olfactory receptors in cells) that produces a measurable signal in response to the desired property.Enables the rapid testing of fragrance properties. axxsense.complasticsurgerykey.com
    3. Automated ScreeningUse robotic systems to rapidly test the entire compound library with the developed assay in microplates.Identifies "hits" - compounds that show promising activity. researchgate.netselectlabel.co
    4. Hit Validation & Lead OptimizationConfirm the activity of the hits through further testing and modify their chemical structure to enhance desired properties.Develops the most promising new fragrance compounds for potential commercialization. researchgate.netaxxsense.com

    Integration of Artificial Intelligence and Machine Learning in Chemical Research

    Table 4: Applications of AI/ML in Chemical Research for this compound

    Application AreaAI/ML TechniquePotential ImpactReferences
    Reaction OptimizationSupervised learning, reinforcement learning.Predicts optimal reaction conditions (temperature, concentration, catalyst) to maximize yield and minimize byproducts. github.comacs.orgchemcopilot.com
    Synthesis PlanningDeep learning, graph neural networks (retrosynthesis).Generates novel and efficient synthetic routes to this compound and its derivatives. preprints.orgpharmafeatures.com
    Property PredictionGraph convolutional neural networks.Predicts the physical, chemical, or biological properties of new this compound derivatives before they are synthesized. pharmafeatures.com
    Autonomous DiscoveryAI-controlled robotics.Enables automated, high-throughput experimentation for the discovery and optimization of novel compounds. nih.gov

    Sustainable Chemistry Initiatives for Production and Utilization

    The principles of green and sustainable chemistry are increasingly guiding the chemical industry toward processes that are more environmentally benign and resource-efficient. unep.orgacs.org Future research on this compound will undoubtedly be influenced by these principles, focusing on the entire lifecycle of the compound, from its synthesis to its final application. seqens.com

    Key objectives of green chemistry include using renewable feedstocks, minimizing waste, and designing safer chemicals. unep.org For this compound, this could involve developing synthetic routes that start from plant-based materials instead of petroleum-based ones. epa.gov The use of greener solvents, particularly water, or conducting reactions under solvent-free conditions, is another critical area of research. indianchemicalsociety.compnas.org The development of efficient, reusable catalysts (as discussed in section 9.1) is central to minimizing waste and improving atom economy. innoget.com Ultimately, the goal is to design production processes that are not only economically viable but also have a minimal environmental footprint and contribute to a non-toxic, circular economy. unep.org

    Table 5: Application of Green Chemistry Principles to this compound

    Green Chemistry PrincipleApplication to this compound LifecycleReferences
    Sustainable FeedstocksDeveloping synthetic pathways from renewable, bio-based sources instead of petrochemicals. epa.govinnoget.com
    Atom EconomyDesigning reactions (e.g., additions, isomerizations) where the maximum proportion of starting materials is incorporated into the final product. pnas.org
    Safer Solvents & AuxiliariesReplacing hazardous organic solvents with water, supercritical fluids, or solvent-free conditions. indianchemicalsociety.com
    CatalysisUsing highly selective and reusable catalysts (e.g., biocatalysts, earth-abundant metal catalysts) to reduce energy requirements and waste. titech.ac.jpinnoget.com
    Waste PreventionImplementing one-pot or continuous flow processes to minimize intermediate purification steps and associated waste streams. seqens.com

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.